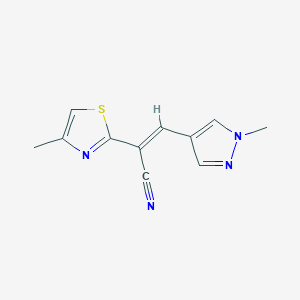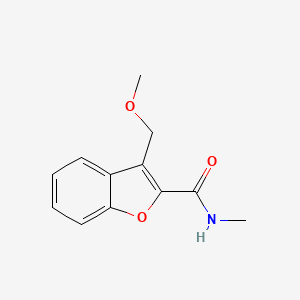
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide, also known as XMD8-92, is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. This pathway is involved in a variety of cellular processes, including embryonic development, tissue regeneration, and cancer progression. XMD8-92 has been shown to have potential therapeutic applications in cancer treatment and other diseases.
Mécanisme D'action
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein tankyrase. This protein is involved in the regulation of β-catenin, a key component of the Wnt pathway. By inhibiting tankyrase, 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide prevents the degradation of β-catenin and leads to the inhibition of Wnt signaling.
Biochemical and Physiological Effects
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide inhibits cell proliferation and induces apoptosis. It also inhibits the migration and invasion of cancer cells. In addition, 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide has anti-inflammatory effects and may have potential therapeutic applications in diseases such as ulcerative colitis and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide is that it is a small molecule inhibitor, which makes it easier to study in vitro and in vivo. It has also been shown to have high selectivity for tankyrase, which reduces the risk of off-target effects. However, 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide. One potential application is in the treatment of cancer, particularly in combination with other therapies. 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide may also have potential therapeutic applications in other diseases, such as inflammatory bowel disease and osteoporosis. In addition, further studies are needed to fully understand the mechanism of action of 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide involves several steps, including the reaction of 6-methyl-4-hydroxycoumarin with 3-methylbutyric acid to form 6-methyl-N-(3-methylbutyl)-4-hydroxycoumarin. This intermediate is then reacted with oxalyl chloride and N,N-dimethylformamide to form 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxylic acid chloride. Finally, this compound is reacted with ammonia to form 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide.
Applications De Recherche Scientifique
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide has been extensively studied in preclinical models of cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including colon, breast, and liver cancer cells. 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in diseases such as ulcerative colitis and rheumatoid arthritis.
Propriétés
IUPAC Name |
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10(2)6-7-17-16(19)15-9-13(18)12-8-11(3)4-5-14(12)20-15/h4-5,8-10H,6-7H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSWPBQNLSENNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)

![3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)

![8-[5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7455435.png)
![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)
![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)
![3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455455.png)


